1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-10-6-2-3-13-4-5(6)7(9-10)8(11)12/h2-4H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVSBSPRSDGNTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(COCC2)C(=N1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1533231-78-5 | |
| Record name | 1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves a multicomponent reaction that includes alkyl nitrile derivatives, hydrazine derivatives, dialkyl acetylenedicarboxylate, and ethyl acetoacetate . This reaction typically requires a catalyst and can be conducted under microwave or ultrasound-assisted conditions to enhance efficiency and yield . Industrial production methods may involve similar multicomponent reactions but on a larger scale, utilizing continuous flow reactors to optimize production rates and maintain consistent quality.
Chemical Reactions Analysis
1-Methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated derivatives can be synthesized using reagents like halogens or halogenating agents.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures, often facilitated by acidic or basic catalysts.
Scientific Research Applications
1-Methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial, anticancer, anti-inflammatory, and antiviral properties.
Medicine: Due to its biological activities, it is being explored as a lead compound for the development of new therapeutic agents.
Industry: The compound’s unique structural properties make it useful in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit the human Chk1 kinase enzyme, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s antimicrobial properties are believed to result from its interaction with bacterial enzymes, disrupting essential metabolic processes.
Comparison with Similar Compounds
Pyrano[2,3-c]pyrazole Derivatives
Pyrano[2,3-c]pyrazoles differ in the fusion positions of the pyran and pyrazole rings (positions 2 and 3 instead of 4 and 3). Key analogs include:
- 6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (3s): Features a 2-chlorophenyl, 3-methoxyphenyl, and methyl substituent. Melting point: 170.7–171.2 °C. This compound’s bulky aryl groups reduce solubility compared to the target compound, which has a polar carboxylic acid group .
- The nitrile group may confer metabolic stability but limits interactions with biological targets .
Key Differences :
- Ring Fusion: Pyrano[4,3-c] vs. [2,3-c] alters ring strain and electronic distribution.
Non-Fused Pyrazole Carboxylic Acids
Simpler pyrazole derivatives lacking the fused pyran ring include:
- 1-Methyl-1H-pyrazole-3-carboxylic acid: A monocyclic pyrazole with a carboxylic acid group. Melting point: 150–152°C.
- 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid : Introduces an electron-withdrawing chlorine atom, increasing acidity (pKa ~3.5–4.0) compared to the target compound. This derivative is explored in agrochemicals but lacks the fused pyran’s pharmacokinetic advantages .
Key Differences :
- Structural Complexity : The pyran ring in the target compound provides a rigid scaffold, favoring interactions with enzymes or receptors.
- Biological Activity: Fused systems often exhibit enhanced antimicrobial and anti-inflammatory activity compared to non-fused analogs .
Pyrazolo-Pyridine Derivatives
Key Differences :
- Electronic Effects : Pyridine’s electron-withdrawing nature vs. pyran’s oxygen atom influences charge distribution and acidity.
- Applications: Pyrazolo-pyridines are common in kinase inhibitors, whereas pyrano-pyrazoles are studied for CNS activity .
Data Tables
Table 1. Physicochemical Properties
Biological Activity
1-Methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylic acid is a heterocyclic compound characterized by a fused pyrano and pyrazole ring system. This compound has attracted significant attention due to its diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. Its unique structural features contribute to its potential as a lead compound in drug development.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 205.20 g/mol. The compound's structure includes a carboxylic acid group that enhances its reactivity and solubility in biological systems.
Synthesis
The synthesis of this compound can be achieved through various methods. A common approach involves multicomponent reactions utilizing alkyl nitrile derivatives and hydrazine derivatives. This method allows for the efficient formation of the desired compound while minimizing by-products.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. The mechanism of action is primarily attributed to its ability to inhibit the human Chk1 kinase enzyme, leading to cell cycle arrest and apoptosis in cancer cells.
Case Study:
In vitro studies have demonstrated that this compound has inhibitory effects on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10.5 | Chk1 kinase inhibition |
| NCI-H460 | 15.2 | Induction of apoptosis |
| SF-268 | 12.8 | Cell cycle arrest |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of pathogens. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Example:
In a study evaluating antimicrobial efficacy:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been investigated through its ability to inhibit COX-2 enzymes. This inhibition can reduce inflammation and pain associated with various conditions.
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, it can be compared with other pyrano[4,3-c]pyrazole derivatives:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Methyl-1H-pyrazol-5-ylpiperidine | Contains pyrazole ring | Anticancer |
| 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-pyrazole | Multiple aromatic substitutions | Antimicrobial |
| Ethyl-1-(2-hydroxy-3-aroxypropyl)-pyrazole | Combines pyrazole with aryl groups | Antiviral |
Q & A
Basic: What are the recommended synthetic routes for preparing 1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylic acid?
The synthesis typically involves cyclocondensation reactions or multi-step heterocyclic assembly . A common approach is:
- Step 1 : React 3-methylpyrazole derivatives with cyclic ketones (e.g., tetrahydropyran-4-one) under acidic conditions to form the pyrano-pyrazole core .
- Step 2 : Introduce the carboxylic acid group via oxidation of a methyl substituent using KMnO₄ or CrO₃ in acidic media, followed by purification via recrystallization (e.g., using ethanol/water mixtures) .
- Key validation : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (>95%) .
Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
Use a multi-technique approach :
- NMR spectroscopy : Analyze and NMR to verify pyrano-pyrazole ring proton environments (e.g., δ 4.2–5.0 ppm for fused ring protons) and carboxylic acid resonance (δ ~170 ppm in ) .
- X-ray crystallography : Resolve the bicyclic structure and confirm substituent positions (e.g., methyl group at N1) .
- Mass spectrometry : Validate molecular weight (CHNO; theoretical MW 209.2) using ESI-MS or MALDI-TOF .
Advanced: What biological activities have been reported for pyrano-pyrazole derivatives, and how are they assessed?
Pyrano-pyrazole scaffolds exhibit kinase inhibition and anti-cancer activity via mechanisms such as:
- Autophagy induction : Tested in prostate cancer cell lines (e.g., PC-3) using flow cytometry (Annexin V/PI staining) and Western blotting for LC3-II .
- mTOR/p70S6K pathway inhibition : Evaluated via ELISA-based kinase assays and siRNA knockdown validation .
- Anti-inflammatory activity : Assessed in murine models (e.g., carrageenan-induced paw edema) with COX-2 expression analysis .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
Key SAR strategies include:
- Substituent modulation : Replace the methyl group with bulkier alkyl chains (e.g., cyclopropyl) to enhance target binding affinity. Use Suzuki coupling for aryl substitutions .
- Bioisosteric replacement : Substitute the carboxylic acid with a tetrazole group to improve metabolic stability while retaining hydrogen-bonding capacity .
- In silico docking : Model interactions with ATP-binding pockets (e.g., mTOR kinase) using AutoDock Vina to prioritize synthetic targets .
Basic: What safety precautions are critical when handling this compound?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact (potential irritant) .
- Ventilation : Use fume hoods for weighing and synthesis due to fine particulate risks.
- Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal .
Advanced: How should researchers address contradictions in reported biological data for this compound?
Discrepancies may arise from assay variability or cell-line specificity :
- Replicate experiments : Use ≥3 biological replicates and standardized protocols (e.g., MTT assay incubation times).
- Control compounds : Include positive controls (e.g., rapamycin for mTOR inhibition) to benchmark activity .
- Meta-analysis : Cross-reference data with structurally similar pyrazolo[4,3-c]pyridinones to identify conserved pharmacophores .
Advanced: What mechanistic insights exist for its kinase inhibition properties?
The compound’s bicyclic core competitively binds ATP pockets via:
- Hydrogen bonding : Carboxylic acid interacts with Lys/Arg residues in the kinase hinge region .
- Hydrophobic interactions : The pyrano ring occupies a hydrophobic cleft, confirmed via mutagenesis studies (e.g., Ala scanning) .
- Kinase selectivity profiling : Test against a panel of 50+ kinases (e.g., EGFR, VEGFR2) to identify off-target effects .
Advanced: What strategies improve solubility for in vivo studies?
- Salt formation : Prepare sodium or lysine salts to enhance aqueous solubility (test via shake-flask method) .
- Prodrug design : Synthesize ethyl ester prodrugs, which hydrolyze in vivo to the active carboxylic acid .
- Nanoformulation : Use liposomal encapsulation (e.g., PEGylated liposomes) to improve bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
